2-Ethoxy-5-iodobenzaldehyde
Overview
Description
2-Ethoxy-5-iodobenzaldehyde is an organic compound with the molecular formula C9H9IO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the second position and an iodine atom at the fifth position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-5-iodobenzaldehyde can be synthesized through various methods. One common approach involves the iodination of 2-ethoxybenzaldehyde. The reaction typically uses iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-ethoxy-5-bromobenzaldehyde is reacted with an organoiodine reagent in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is critical to minimize by-products and achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Copper(I) cyanide in dimethylformamide (DMF) for cyanation.
Major Products Formed
Oxidation: 2-Ethoxy-5-iodobenzoic acid.
Reduction: 2-Ethoxy-5-iodobenzyl alcohol.
Substitution: 2-Ethoxy-5-cyanobenzaldehyde.
Scientific Research Applications
2-Ethoxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-iodobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxybenzaldehyde
- 5-Iodobenzaldehyde
- 2-Ethoxy-5-bromobenzaldehyde
Comparison
2-Ethoxy-5-iodobenzaldehyde is unique due to the presence of both an ethoxy group and an iodine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. Compared to 2-ethoxybenzaldehyde, the iodine atom in this compound provides additional sites for functionalization. Compared to 5-iodobenzaldehyde, the ethoxy group in this compound enhances its solubility and modifies its electronic properties.
Properties
IUPAC Name |
2-ethoxy-5-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHADEAJEKCFGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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